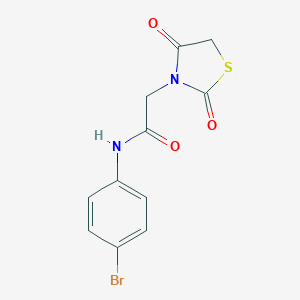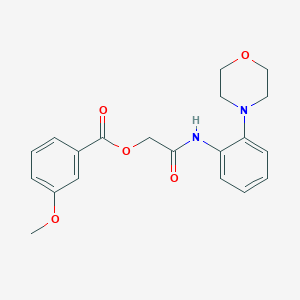
N-(4-chlorobenzyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a chemical compound with the molecular formula C17H19ClN2O4S and a molecular weight of 382.9 g/mol. This compound is used in various scientific research applications due to its unique chemical properties.
Analyse Chemischer Reaktionen
N-(4-chlorobenzyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, oxidation reactions may involve reagents such as potassium permanganate or chromium trioxide, while reduction reactions may use hydrogen gas in the presence of a catalyst. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being replaced. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used as a probe to study biological pathways or as a tool in drug discovery research. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic agent. Industrial applications may include its use as an intermediate in the synthesis of other valuable compounds or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-chlorobenzyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is not available, it is likely that the compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
N-(4-chlorobenzyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar molecular structures or functional groups. For example, compounds with similar molecular weights or those containing chlorine, nitrogen, oxygen, and sulfur atoms may exhibit comparable chemical properties. the specific structural features and reactivity of this compound make it distinct from other compounds, providing unique advantages in its applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique chemical properties and reactivity make it valuable for studying reaction mechanisms, developing new synthetic methodologies, and exploring potential therapeutic applications. Further research into its preparation methods, chemical reactions, and mechanism of action will continue to expand its utility in science and industry.
Eigenschaften
Molekularformel |
C17H19ClN2O4S |
|---|---|
Molekulargewicht |
382.9 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)methyl]-2-(3-methoxy-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C17H19ClN2O4S/c1-24-16-5-3-4-15(10-16)20(25(2,22)23)12-17(21)19-11-13-6-8-14(18)9-7-13/h3-10H,11-12H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
YHEPQEICIAQGEA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N(CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C |
Kanonische SMILES |
COC1=CC=CC(=C1)N(CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-bis{1-(isopropylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine}](/img/structure/B300365.png)
![2-{7-[2-(dimethylamino)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B300367.png)
![2-{8-[4-(2,3-dihydroxypropyl)piperazin-1-yl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B300368.png)



![3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B300378.png)

![2-[(4-bromophenyl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B300383.png)

![2-{[2-(Morpholin-4-yl)phenyl]amino}-2-oxoethyl 2-chlorobenzoate](/img/structure/B300386.png)


![2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 3-chlorobenzoate](/img/structure/B300390.png)
